molecular formula C10H5ClN2O B13041510 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile

Cat. No.: B13041510
M. Wt: 204.61 g/mol
InChI Key: GHMXSSWFOMYMQY-UHFFFAOYSA-N
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Description

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a carbonitrile group attached to an isoquinoline ring. This compound has a molecular weight of 204.61 g/mol and is characterized by its high boiling point of approximately 415.4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 7-hydroxyisoquinoline-6-carbonitrile. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloroisoquinoline
  • 7-Hydroxyisoquinoline
  • 6-Cyanoisoquinoline

Uniqueness

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is unique due to the presence of all three functional groups (chloro, hydroxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

1-chloro-7-hydroxyisoquinoline-6-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-10-8-4-9(14)7(5-12)3-6(8)1-2-13-10/h1-4,14H

InChI Key

GHMXSSWFOMYMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)C#N)O)Cl

Origin of Product

United States

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